1,1,6,6-Tetra(thiophen-2-yl)hexane
Description
Significance of Thiophene (B33073) Architectures in Advanced Materials Research
The versatility of thiophene-containing structures allows for their application in a wide array of advanced materials. Their inherent characteristics, including efficient electron transfer, environmental stability, and a moderate band gap, make them superior candidates for various applications. mdpi.com Fused thiophene rings, in particular, exhibit enhanced molecular conjugation and intermolecular interactions, which are crucial for developing high-performance organic semiconductors. mdpi.com These materials are pivotal in the creation of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govacs.org The ability to modify their structure provides a pathway to fine-tune their electronic properties, making them a subject of intense research. aip.orgrsc.org
Overview of Oligothiophenes and Their Role in Organic Electronics
Oligothiophenes, which are short, well-defined chains of thiophene rings, are particularly important in the field of organic electronics. aip.org Unlike their polymer counterparts, oligothiophenes offer high purity and well-defined molecular structures, which are essential for reproducible device performance. rsc.org These compounds serve as excellent models for understanding the fundamental structure-property relationships in organic semiconductors. nih.gov Their extended π-electron delocalization makes them effective hole-transporting materials. aip.org The performance of oligothiophene-based devices is heavily influenced by key structural parameters such as crystal packing, intermolecular interactions, and energy levels. nih.gov
Recent advancements have focused on creating various oligothiophene architectures, including linear, star-shaped, and fused systems, to enhance their solubility, film-forming properties, and charge-carrier mobilities. mdpi.comacs.org These materials are integral components in a range of electronic devices, from sensors to solar cells. aip.orgrsc.org
Contextualization of 1,1,6,6-Tetra(thiophen-2-yl)hexane within Multi-Thiophene Architectures
This compound is a unique molecule within the broader family of multi-thiophene architectures. Its structure features four thiophene rings attached to a flexible hexane (B92381) chain. This flexible aliphatic spacer distinguishes it from more rigid, fully conjugated oligothiophenes. The hexane core can influence the molecule's solubility and its ability to self-assemble into thin films, which are critical for device fabrication. acs.org
The presence of the flexible hexane linker can potentially disrupt the π-conjugation between the thiophene units, which may alter its electronic and photophysical properties compared to linear or fused oligothiophenes. Understanding these effects is crucial for designing new materials with tailored characteristics for specific electronic applications.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1228246-25-0 | glpbio.comchemsrc.com |
| Molecular Formula | C22H22S4 | glpbio.com |
| Molecular Weight | 414.66 g/mol | fluorochem.co.uk |
| Purity | 95.0% - 98% | chemsrc.comfluorochem.co.uk |
| LogP | 8.781 | fluorochem.co.uk |
| Fsp3 | 0.2727 | fluorochem.co.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,6,6-trithiophen-2-ylhexyl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22S4/c1(7-17(19-9-3-13-23-19)20-10-4-14-24-20)2-8-18(21-11-5-15-25-21)22-12-6-16-26-22/h3-6,9-18H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXLCTPLVHFHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCCCC(C2=CC=CS2)C3=CC=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Functionalization of Thiophene Derivatives
Approaches to the Synthesis of Oligothiophenes and Multi-Thiophene Compounds
The creation of oligothiophenes—molecules containing a chain of thiophene (B33073) rings—and other multi-thiophene architectures hinges on the effective formation of carbon-carbon (C-C) bonds.
The formation of C-C bonds is fundamental to organic synthesis. cambridge.org For thiophene-containing structures, classical methods often involve the use of organometallic reagents. For instance, thienyllithium reagents, formed by the deprotonation of thiophene with strong bases like butyllithium, act as potent nucleophiles. wikipedia.orgrug.nl These can react with electrophiles to forge new C-C bonds. A plausible, albeit unconfirmed, route to 1,1,6,6-Tetra(thiophen-2-yl)hexane could involve the reaction of a di-lithiated hexane (B92381) species with a suitable thiophene-based electrophile, or conversely, the reaction of 2-lithiothiophene with a 1,6-dihalohexane.
Another powerful set of reactions involves the acylation of thiophene. For example, the Friedel-Crafts acylation of thiophene with diacyl chlorides, such as adipoyl chloride, can produce diketones like 1,6-di(thiophen-2-yl)hexane-1,6-dione. nih.govnih.gov This diketone could then, in principle, be converted to the target molecule through further reactions.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including those with multiple thiophene units. nobelprize.orgyoutube.com These reactions create C-C bonds with high efficiency and selectivity under relatively mild conditions. rsc.org
The Suzuki-Miyaura coupling joins an organoboron compound (like a thienylboronic acid) with an organic halide in the presence of a palladium catalyst and a base. carroll.edunih.govchemistry.coach This method is widely used for its tolerance of various functional groups and its use of generally less toxic boron reagents. acs.orgrsc.org For example, 2-bromothiophene (B119243) can be coupled with an aryl boronic acid to form aryl-thiophene products. carroll.edu
The Stille coupling utilizes an organotin (stannane) reagent to couple with an organic halide, also catalyzed by palladium. wiley-vch.dewikipedia.org This reaction is known for its excellent compatibility with a wide array of functional groups. wiley-vch.de It has been successfully employed to synthesize various ferrocenyl thiophene derivatives and is a key method for creating conjugated polymers from thiophene monomers. wiley-vch.deresearchgate.net
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide.
Transmetalation: The organic group from the boron (Suzuki) or tin (Stille) compound is transferred to the palladium center.
Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.comchemistry.coach
Table 1: Comparison of Suzuki-Miyaura and Stille Coupling for Thiophene Synthesis
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (e.g., boronic acid, boronic ester) | Organostannane (e.g., tributylstannyl derivative) |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ nih.govresearchgate.net | Pd(PPh₃)₄, Pd₂(dba)₃ wiley-vch.de |
| Advantages | Boronic acids are often stable, commercially available, and have low toxicity. nobelprize.org | Tolerant of a very wide range of functional groups; organostannanes are stable. wiley-vch.dewikipedia.org |
| Disadvantages | Requires a base; some boronic acids can be unstable. | Organotin byproducts are toxic and can be difficult to remove completely. rsc.org |
Electrochemical polymerization is a powerful technique for synthesizing conducting polymers and oligomers directly on an electrode surface. tandfonline.comresearchgate.net By applying an electrical potential to a solution containing thiophene monomers, radical cations are formed which then couple to form polymer chains. dtic.milacs.org
The properties of the resulting polythiophene film, such as morphology and conductivity, are highly dependent on the reaction conditions. tandfonline.comresearchgate.net Key factors include:
The structure of the monomer
The nature of the solvent and electrolyte
The applied potential or current density tandfonline.comresearchgate.net
While this method is primarily used for creating long-chain polymers, controlling the conditions can also yield shorter oligomers. The addition of bithiophene or terthiophene can significantly increase the rate of polymerization and lower the required potential. dtic.milacs.org
Selective Functionalization of Thiophene Nuclei
Once a core structure like this compound is assembled, the thiophene rings themselves can be selectively modified to tune the molecule's properties. The reactivity of the thiophene ring is higher than that of benzene (B151609) towards electrophilic substitution. nih.gov
Direct C–H functionalization is a highly desirable and atom-economical strategy that avoids the need for pre-functionalized starting materials like halogenated thiophenes. rsc.org This approach involves the direct conversion of a C-H bond into a new C-C or C-heteroatom bond.
Controlling where the new group attaches (regioselectivity) is a significant challenge, especially in substituted thiophenes. nih.gov One successful strategy involves the use of a "directing group," an atom or group on the thiophene substrate that coordinates to the metal catalyst and directs the reaction to a specific, nearby C-H bond. acs.orgnih.gov For example, by using a pH-sensitive directing group, researchers have achieved sequential functionalization at different positions on the thiophene ring, providing access to various substitution patterns. acs.orgacs.org
A wide variety of functional groups can be introduced onto the thiophene ring using well-established chemical reactions. nih.govrsc.org These modifications are crucial for creating new materials and biologically active molecules.
Common functionalization reactions include:
Halogenation: Bromination and iodination of thiophenes are common first steps for further modification, as the resulting halothiophenes are excellent substrates for cross-coupling reactions. nih.gov
Acylation: Introducing acyl groups (R-C=O) via Friedel-Crafts reactions.
Nitration and Sulfonation: Adding nitro (NO₂) or sulfonic acid (SO₃H) groups.
Alkynylation: Direct C-H alkynylation using palladium catalysts can introduce alkyne groups, which are versatile handles for further transformations. nih.gov
Cyanation: The nitrile group (-CN) is a valuable synthetic intermediate and can be introduced via palladium-catalyzed cross-coupling approaches. acs.org
Table 2: Examples of Reagents for Thiophene Functionalization
| Functional Group to Introduce | Reagent(s) | Reaction Type |
| Bromo (-Br) | N-Bromosuccinimide (NBS) | Electrophilic Halogenation |
| Iodo (-I) | N-Iodosuccinimide (NIS), I₂/KI researchgate.net | Electrophilic Halogenation |
| Acetyl (-COCH₃) | Acetic Anhydride / Acid Catalyst | Friedel-Crafts Acylation |
| Nitro (-NO₂) | Nitric Acid / Acetic Anhydride | Electrophilic Nitration |
| Cyano (-CN) | Isonitriles / Pd-catalyst acs.org | Cross-Coupling |
| Aryl (-Ar) | Arylboronic Acid / Pd-catalyst researchgate.net | Suzuki-Miyaura Coupling |
Computational Chemistry and Theoretical Investigations of Thiophene Conjugated Systems
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This approach allows for the investigation of dynamic properties that are not accessible through static DFT calculations.
In the solid state, the performance of organic electronic materials is heavily dependent on how the molecules pack together. MD simulations can be used to model the bulk material and investigate the intermolecular interactions, such as π-π stacking between the thiophene (B33073) rings of adjacent molecules. The strength and nature of these interactions are critical for efficient charge transport. By simulating the system at different temperatures, one can also study phase transitions and the degree of order within the material.
A key application of MD simulations in the context of organic semiconductors is the modeling of charge carrier (hole or electron) dynamics and the prediction of charge mobility. By combining MD simulations with quantum chemistry calculations (often in a multiscale approach), it is possible to simulate the movement of a charge through the material. These simulations can differentiate between different charge transport mechanisms, such as hopping (where the charge jumps between localized states on individual molecules) and band-like transport (where the charge is delocalized over multiple molecules). Recent work on alkylated tetracene derivatives has demonstrated that such simulations can predict hole mobilities and identify promising candidates for organic electronic devices. cnr.it For 1,1,6,6-Tetra(thiophen-2-yl)hexane, such studies would be invaluable in assessing its potential as a semiconductor.
Simulating Oligomerization and Assembly Processes
The study of thiophene-based oligomers, such as this compound, through computational simulations provides critical insights into their potential applications in organic electronics. uni-ulm.de While direct simulation studies on this compound are not extensively documented in publicly available literature, the principles of oligomerization and self-assembly for similar thiophene-based systems are well-established and can be extrapolated to this specific compound.
Molecular dynamics (MD) and quantum mechanics (QM) simulations are powerful tools to predict how these molecules arrange themselves in solid-state and solution. uri.eduiyte.edu.tr For thiophene oligomers, these simulations can elucidate the conformational arrangements, such as the planarity between sequential thiophene rings, which is crucial for electronic properties. uri.edu The flexible hexane (B92381) chain in this compound introduces a significant number of conformational degrees of freedom, influencing how the thiophene units can interact and stack.
Simulations of similar thiophene derivatives have shown that these molecules can self-assemble into ordered nanostructures, such as nanofibers and nanoparticles. uni-ulm.denih.gov The process is driven by a delicate balance of intermolecular forces, including π-π stacking between the thiophene rings and van der Waals interactions. The specific morphology of the assembled structures can be influenced by factors like the solvent environment and temperature. nih.govrsc.org For instance, in a study on a thiophene-based α-cyanostyrene derivative, the molecules formed nanoparticles in an organic solvent but transitioned to nanofibers as the water ratio in the solvent mixture increased. nih.gov This highlights the sensitivity of the self-assembly process to the surrounding medium.
Computational approaches can also predict the structural properties of these assemblies. For example, MD simulations on α-unsubstituted oligo-thiophenes have been used to determine their liquid-crystalline phase behavior at high temperatures. rsc.org These simulations can calculate parameters like pair correlation functions, which describe the spatial arrangement of the molecules within the assembly. rsc.org
Table 1: Computational Methods for Simulating Thiophene Oligomer Assembly
| Simulation Technique | Information Gained | Relevance to this compound |
| Molecular Dynamics (MD) | Conformational dynamics, self-assembly pathways, phase behavior, structural ordering. iyte.edu.trrsc.org | Predicts how the flexible hexane core and thiophene units influence packing and morphology. |
| Quantum Mechanics (QM) | Electronic structure, intermolecular interaction energies, torsional profiles. nih.govmst.edu | Determines the preferred orientation of thiophene rings and the strength of π-π stacking. |
| Coarse-Grained (CG) MD | Large-scale assembly over long timescales. | Models the formation of larger aggregates and mesoscale structures. |
| Crystalline Packing Prediction | Likely crystal structures and packing motifs. uni-ulm.de | Identifies the most stable solid-state arrangements, which impact charge transport. |
Extrapolation Models for Predicting Polymeric Behavior from Oligomer Calculations
A significant area of computational chemistry involves using data from well-defined oligomers to predict the properties of their corresponding polymers. This is particularly valuable for conducting polymers like polythiophene, where the synthesis of long, defect-free chains can be challenging. Oligomers like this compound serve as excellent model systems for these extrapolations.
The fundamental idea is that many key electronic and optical properties of a conjugated polymer are determined by the behavior of shorter segments of the polymer chain. By performing high-level quantum chemical calculations on a series of oligomers of increasing length, one can observe trends in properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap (related to the optical band gap), and the absorption spectra.
These trends can then be extrapolated to an infinite chain length to predict the properties of the polymer. A common extrapolation scheme involves plotting the property of interest (e.g., the energy of the primary electronic transition) against the reciprocal of the number of repeating units (1/n). For many properties, this relationship is linear for sufficiently long oligomers, allowing for a straightforward extrapolation to n = ∞.
For example, theoretical studies on phenylene-thiophene oligomers have shown that increasing the conjugation length leads to a decrease in the energy gap and a red-shift (bathochromic shift) in the absorption and emission spectra. nih.gov These calculated results are often consistent with available experimental data, validating the approach. nih.gov
Table 2: Extrapolatable Properties from Oligomer Calculations
| Property | Trend with Increasing Oligomer Length | Predicted Polymer Property |
| HOMO-LUMO Gap | Decreases and converges | Electronic Band Gap |
| Ionization Potential | Decreases and converges | Valence Band Edge |
| Electron Affinity | Increases and converges | Conduction Band Edge |
| Maximum Absorption Wavelength (λmax) | Increases (red-shifts) and converges | Polymer Absorption Maximum |
It is important to note that the presence of a non-conjugated linker, like the hexane chain in this compound, complicates direct extrapolation to a fully conjugated polymer like polythiophene. However, this molecule can be seen as a model for "interrupted" or "segmented" conjugated systems, where the electronic communication between thiophene units is mediated through space rather than along a continuous conjugated backbone. The computational study of such molecules provides valuable data on the limits of through-space conjugation and its impact on material properties.
Theoretical Frameworks for Charge Transport Modeling
The performance of organic electronic devices based on thiophene-containing materials is fundamentally governed by their ability to transport charge. Several theoretical frameworks are employed to model and understand charge transport in these systems. The choice of model depends on the degree of electronic coupling between molecules and the extent of energetic disorder in the material.
Marcus Theory is a cornerstone for describing charge transfer between adjacent molecules in the "hopping" regime, which is common in disordered organic semiconductors. The theory provides an expression for the rate of electron (or hole) transfer as a function of two key parameters:
Reorganization Energy (λ): The energy required to distort the geometry of the molecule and its surrounding environment upon charge transfer.
Electronic Coupling (V): A measure of the strength of the electronic interaction between the initial and final states of the charge transfer event.
For molecules like this compound, quantum chemical calculations can be used to estimate both λ and V for a pair of molecules in a given orientation. These parameters are highly sensitive to the intermolecular distance and orientation, which are in turn determined by the molecular packing predicted by simulations as described in section 2.2.3.
The Generalized Einstein Relation connects the charge carrier mobility (μ), a macroscopic property, to the diffusion coefficient (D), a microscopic property related to the random motion of charge carriers. It is a powerful tool for relating atomistic simulation results to experimentally measurable quantities.
In cases where the charge carriers are highly localized and the thermal energy is low, Quantum Nuclear Tunneling Theory may become relevant. This theory accounts for the quantum mechanical nature of atomic nuclei, allowing them to "tunnel" through activation barriers rather than having to overcome them thermally. This can be particularly important for proton-coupled electron transfer processes or at cryogenic temperatures.
Table 3: Theoretical Models for Charge Transport
| Model | Applicability | Key Parameters |
| Marcus Theory | Weakly coupled systems (hopping transport) | Reorganization Energy (λ), Electronic Coupling (V) |
| Generalized Einstein Relation | Relates microscopic and macroscopic transport | Diffusion Coefficient (D), Mobility (μ) |
| Quantum Nuclear Tunneling | Low temperatures, light particle transfer | Tunneling probability, potential energy surface |
By applying these theoretical frameworks to the structures and energies obtained from computational studies of this compound and its assemblies, researchers can predict its charge transport characteristics and assess its potential for use in electronic applications.
Supramolecular Assembly and Nanostructure Formation of Thiophene Based Materials
Mechanisms of Self-Organization in Thiophene (B33073) Derivatives
The spontaneous arrangement of thiophene derivatives into complex, ordered structures is governed by a delicate interplay of noncovalent forces and the intrinsic molecular characteristics of the compounds.
Role of Noncovalent Interactions (π–π stacking, van der Waals forces)
Noncovalent interactions are the primary drivers of self-assembly in thiophene-based systems. These weak chemical forces dictate the spatial arrangement of molecules, leading to the formation of stable, supramolecular structures. byjus.com
π–π Stacking: This is a crucial interaction for aromatic molecules like thiophene. The electron-rich π-orbitals of adjacent thiophene rings interact, leading to an attractive force that encourages face-to-face or offset stacking. acs.org This stacking is a dominant factor in the formation of one-dimensional and two-dimensional assemblies. The strength and geometry of π–π stacking can be influenced by the electronic properties of the thiophene rings and the presence of substituents. acs.orgarxiv.org Studies on various thiophene oligomers have shown that π-stacking is a significant driving force for creating electroactive materials. acs.org
Other Interactions: Hydrogen bonds and chalcogen bonds (involving the sulfur atom of the thiophene ring) can also play a significant role in directing the self-assembly process, especially in functionalized thiophene derivatives. rsc.orgnih.gov For instance, the introduction of amide functionalities can promote self-assembly through a combination of π-stacking and hydrogen bonding. researchgate.net
The table below summarizes the key noncovalent interactions and their characteristics in thiophene assemblies.
| Interaction | Description | Typical Energy Range (kJ/mol) | Importance in Thiophene Assembly |
| π–π Stacking | Attractive interaction between the π-electron clouds of aromatic rings. | 10-50 | Primary driving force for ordering and charge transport. |
| Van der Waals Forces | Weak, distance-dependent forces arising from temporary dipoles. byjus.com | 0.4-4 byjus.com | Contribute to the overall cohesion and packing density. |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a highly electronegative atom. | 10-40 | Provides directional control and structural reinforcement. |
| Chalcogen Bonding | Noncovalent interaction involving the sulfur atom of the thiophene ring. rsc.org | 5-30 | Can influence molecular packing and orientation. |
Influence of Molecular Shape, Size, and Architecture on Assembly
The architecture of thiophene-based molecules, such as the number and connectivity of thiophene rings, significantly impacts their self-organization. uh.edursc.org For example, dendritic thiophene structures have shown a unique ability to form various nanostructures, including 2-D crystals and nanowires, depending on their size and shape. uh.edu The introduction of bulky substituents can induce a twist in the molecular backbone, leading to non-planar structures that can form complex three-dimensional networks through π–π interactions. rsc.orgnih.gov
In the case of 1,1,6,6-Tetra(thiophen-2-yl)hexane, the flexible hexane (B92381) linker connecting the two bis(thiophen-2-yl)methyl units likely allows for significant conformational freedom. This could lead to a variety of folded or extended structures, which in turn would influence the packing and resulting nanostructure. The four thiophene rings provide ample opportunity for π–π stacking, which would be a dominant force in its self-assembly.
Formation of Ordered Nanostructures
The self-organization of thiophene derivatives often results in the formation of well-defined nanoscale architectures. These structures are of great interest for applications in organic electronics and nanotechnology. researchgate.net
Two-Dimensional Crystalline Arrays
Thiophene-based molecules can self-assemble into highly ordered two-dimensional crystalline arrays on various surfaces. uh.edudeepdyve.com These arrays are characterized by long-range order and a repeating pattern of molecular arrangement. The formation of such structures is a testament to the precise control exerted by noncovalent interactions. For instance, some poly(3-alkylthiophene)s have been observed to form 2D crystals where the polymer chains are folded into a regular pattern. deepdyve.com Similarly, larger dendritic thiophene molecules have been shown to form 2D crystalline structures on surfaces like graphite. uh.edu
Nanowire and Nanoparticle Aggregate Formation
Beyond 2D arrays, thiophene derivatives are known to form other fascinating nanostructures.
Nanowires: One-dimensional nanowires are a common morphology for self-assembled thiophene derivatives. uh.edu These structures are formed by the directional stacking of molecules, often driven by strong π–π interactions along a preferred axis. The formation of nanowires has been observed for various thiophene-based systems, including dendritic thiophenes and α,α'-disubstituted quaterthiophenes. researchgate.netuh.edu
Nanoparticle Aggregates: Globular or spherical nanoparticle aggregates are another form of supramolecular assembly observed for thiophene derivatives. uh.edunih.gov These aggregates can form in solution or on a substrate and their size and shape can be influenced by factors such as solvent polarity and concentration. nih.govresearchgate.net In some cases, these nanoparticles can further organize into larger structures, such as nanofibers. nih.govfrontiersin.org The formation of both H- and J-aggregates, which have distinct spectroscopic signatures, can be triggered by subtle changes in molecular structure, such as peripheral functionalization. unipi.it
Substrate-Dependent Self-Assembly Behaviors
The nature of the surface on which self-assembly occurs can have a profound impact on the resulting nanostructures. uh.edursc.org The interactions between the thiophene-based molecules and the substrate can compete with or complement the intermolecular interactions, leading to different assembly pathways. uh.edu
The table below illustrates the varied self-assembly behaviors of a thiophene dendrimer on different substrates.
| Thiophene Derivative | Substrate | Observed Nanostructure | Reference |
| 14T-1 (A thiophene dendrimer) | Mica | Globular aggregates | uh.edu |
| 14T-1 (A thiophene dendrimer) | Graphite | Nanowires | uh.edu |
| 30T (A larger thiophene dendrimer) | Mica | Globular aggregates | uh.edu |
| 30T (A larger thiophene dendrimer) | Graphite | 2-D crystalline structures | uh.edu |
Supramolecular Engineering for Tailored Morphologies
The deliberate design and manipulation of intermolecular interactions to control the self-assembly of molecules into well-defined, functional superstructures is known as supramolecular engineering. In the context of thiophene-based materials, this approach is pivotal for tailoring their optical, electronic, and morphological properties for advanced applications. While extensive research has been conducted on complex polythiophenes and oligothiophenes, the foundational principles of supramolecular engineering can also be applied to smaller, well-defined molecules such as this compound. This section will explore the hypothetical, yet scientifically grounded, application of supramolecular engineering to tailor the morphologies of this specific compound.
The engineering of tailored morphologies for this compound would likely revolve around the precise control of experimental conditions to favor specific intermolecular interactions. Key factors that could be manipulated include the choice of solvent, processing temperature, and the nature of the substrate used for deposition. For instance, the use of a solvent that promotes strong π-π stacking between the thiophene rings could lead to the formation of one-dimensional nanostructures such as nanowires or nanorods. Conversely, conditions that enhance the van der Waals interactions of the alkyl chains might favor lamellar or two-dimensional sheet-like structures. uh.edu
The interplay between the aromatic thiophene units and the aliphatic hexane core is critical. The flexible nature of the hexane spacer could allow the molecule to adopt various conformations, from a fully extended "linear" form to a more compact, folded state. Each conformation would present a different profile for intermolecular interactions, leading to a variety of possible supramolecular assemblies. It is conceivable that by carefully selecting processing parameters, one could selectively stabilize a particular conformation and thus direct the self-assembly towards a desired morphology.
Furthermore, the introduction of external stimuli, such as thermal annealing or solvent vapor annealing, could be employed to transition between different morphologies. nih.gov For example, a rapidly cast film might initially form a disordered, amorphous structure. Upon thermal annealing, the increased molecular mobility could allow the system to reach a thermodynamically more stable, crystalline state with a well-defined morphology. The specific crystalline polymorph obtained could be dependent on the annealing temperature and duration. scispace.com
While direct experimental data on the supramolecular engineering of this compound is not yet available in published literature, the principles derived from studies on analogous thiophene-containing small molecules and polymers provide a strong foundation for predicting its behavior. The following tables present a hypothetical exploration of how experimental parameters could be tuned to achieve specific morphologies, based on these established principles.
Table 1: Hypothetical Influence of Solvent on the Supramolecular Assembly of this compound
| Solvent System | Predominant Intermolecular Interaction | Predicted Morphology | Rationale |
| Toluene | π-π Stacking | Nanofibers/Nanowires | Aromatic solvent stabilizes interactions between thiophene rings. |
| Hexane | Van der Waals Forces | Lamellar Sheets | Aliphatic solvent enhances packing of the hexane chains. |
| Tetrahydrofuran (THF) | Dipole-Dipole & π-π Stacking | Globular Aggregates | Polar aprotic solvent may disrupt strong directional interactions, leading to less ordered structures. |
| Chloroform/Methanol Mixture | Hydrogen Bonding (with impurities) & π-π Stacking | Vesicular Structures | The balance of polar and non-polar characteristics could induce amphiphilic-like self-assembly. |
Table 2: Post-Processing Techniques for Morphological Control of this compound Assemblies
| Processing Technique | Key Parameter | Expected Morphological Change | Underlying Principle |
| Thermal Annealing | Temperature & Time | Amorphous to Crystalline Transition | Increased molecular mobility allows for rearrangement into a thermodynamically favored, ordered state. nih.gov |
| Solvent Vapor Annealing | Solvent Type & Exposure Time | Formation of Larger Crystalline Domains | Solvent vapor plasticizes the film, facilitating long-range molecular ordering. |
| Substrate Modification | Surface Energy & Chemistry | Aligned Nanostructures | Epitaxial growth or directional assembly can be guided by a patterned or chemically modified substrate. researchgate.net |
The systematic investigation of these parameters would be crucial in realizing the potential of this compound in applications where precise morphological control is essential, such as in organic field-effect transistors, sensors, and organic photovoltaics. The ability to engineer its supramolecular assembly would open up avenues for creating materials with tailored electronic and optical properties.
Investigation of Charge Transport Mechanisms in Organic Semiconductors Featuring Thiophene Moieties
Fundamental Models of Charge Transport
Charge transport in organic semiconductors is a complex process that can be described by several theoretical models, depending on the degree of structural order within the material. The weak van der Waals interactions that hold the molecules together in the solid state lead to a spectrum of behaviors ranging from highly localized charge hopping to more delocalized band-like motion. acs.orgpnas.org
In many organic semiconductors, particularly those with amorphous or polycrystalline thin films, a lack of long-range order results in charge carriers being localized on individual molecules or conjugated segments. nih.govaps.org Charge transport in these disordered systems occurs via a thermally activated process known as "hopping," where a charge carrier moves between adjacent localized electronic states. nih.govaps.org
This process is widely described by the Gaussian Disorder Model (GDM) , which posits that the energies of the localized states are not uniform but follow a Gaussian distribution due to structural variations. nih.govresearchgate.net The rate of hopping between two sites is often modeled using the Miller-Abrahams formalism, which depends exponentially on both the spatial distance and the energy difference between the initial and final states. nih.gov Consequently, charge transport is a variable-range hopping (VRH) process, where carriers may tunnel to a more distant site if the energetic barrier is lower than for a nearer neighbor. nih.govnih.gov This thermally activated tunneling is influenced by interactions with lattice vibrations (phonons). nih.gov The mobility in such systems is strongly dependent on temperature, electric field, and charge carrier concentration. aps.org
An analytical model based on a Marcus jump rate, which considers both Gaussian energetic disorder and polaronic contributions, has been developed to provide a unified description of hopping transport. researchgate.net This model is applicable for any ratio of polaron activation energy to the energy disorder parameter, bridging the gap between disorder and polaron hopping concepts. researchgate.net
In contrast to disordered systems, highly crystalline organic semiconductors, such as single crystals, can exhibit band-like transport . pnas.orgaps.org This behavior is more analogous to that in traditional inorganic semiconductors, where the strong orbital overlap between well-ordered molecules leads to the formation of electronic bands. In this regime, charge carriers are delocalized over several molecular units and can move more freely. pnas.orgacs.org
A key indicator of band-like transport is a mobility that increases as temperature decreases (dμ/dT < 0), following a power-law relationship (μ ∝ T⁻ⁿ). pnas.orgacs.org This is because at lower temperatures, scattering from lattice vibrations (phonons) is reduced, leading to more efficient charge flow. acs.org However, even in the most ordered organic crystals, the charge carriers are typically not as delocalized as in silicon, and the "band-like" description is often used for mobilities that approach or exceed ~1-10 cm²/V·s at room temperature. aps.orgacs.org It has been noted that even when a negative temperature coefficient of mobility is observed, it may not be due to true extended-state conduction but rather to localized transport limited by thermal lattice fluctuations. nih.gov
The transition from hopping to band-like transport is not always sharp and depends critically on the interplay between electronic coupling strength and the degree of disorder (both static and dynamic). acs.org Atomistic simulations have shown that for systems with strong electronic coupling, the thermally activated hopping regime can disappear, leading to band-like mobility decay across all temperatures. acs.org
The classical models of hopping and band transport are often insufficient to fully capture the physics of charge motion in organic semiconductors. Quantum mechanical effects play a significant role. When a charge carrier localizes on a molecule, it can induce a geometric relaxation of that molecule and its immediate surroundings, creating a quasi-particle known as a polaron . researchgate.netsnu.ac.kr This charge-lattice composite has a higher effective mass and can become self-trapped, requiring additional energy for it to move. researchgate.netacs.org
The concept of the polaron is central to understanding charge transport. In materials with high charge mobility, simulations predict the formation of "flickering polarons," which are delocalized over 10-20 molecules and constantly change their shape and size due to thermal fluctuations. acs.orgnih.gov The propagation of these flickering polarons occurs through short, rapid bursts of wave function expansion. acs.org
Furthermore, quantum nuclear tunneling can facilitate charge transfer, especially at low temperatures. rsc.org This phenomenon allows nuclei to tunnel through vibrational energy barriers, influencing the charge transfer rate beyond what semi-classical theories like the Marcus theory would predict. rsc.org Incorporating nuclear tunneling and charge delocalization effects provides a more comprehensive framework that bridges the gap between hopping and band-like descriptions, explaining why experimental mobilities can exceed the limits predicted by purely classical hopping models. rsc.org The injection of charges from electrodes into the organic material can also lead to the formation of polarons or bipolarons near the interface, a process where quantum tunneling is essential. aps.org
Intermolecular and Intramolecular Charge Transfer Pathways
Charge transport in organic semiconductors is a multi-step process involving both intramolecular and intermolecular pathways. springerprofessional.denih.gov
Intramolecular Charge Transfer : This refers to the movement of charge along the backbone of a single molecule or polymer chain. In conjugated systems like those based on thiophene (B33073), the π-orbitals delocalized along the molecular structure provide an efficient pathway for charge to move within the molecule. The efficiency of this process is influenced by the molecular conformation and the electronic nature of the constituent units.
Designing high-performance materials requires a deep understanding of both inter- and intramolecular interactions to optimize the solid-state packing for efficient charge carrier transport. springerprofessional.denih.gov
Factors Influencing Carrier Mobility and Dynamics
The charge carrier mobility (μ), a measure of how quickly a charge can move through a material under an applied electric field, is the key figure of merit for a semiconductor. acs.org It is influenced by a multitude of factors, with molecular packing and crystallinity being paramount. acs.org
The arrangement of molecules in the solid state is a decisive factor for charge transport properties. acs.orgnorthwestern.edu Different packing motifs, such as herringbone or slip-stacked arrangements, can lead to vastly different electronic couplings and, consequently, carrier mobilities. acs.orgnorthwestern.edu
Crystallinity : A higher degree of crystallinity generally leads to higher mobility because the long-range order minimizes the number of charge-trapping defects and provides continuous pathways for charge transport. acs.org Quantum dynamical simulations have demonstrated a clear correlation between the crystallinity of a sample, the quantum delocalization of the charge carrier, and the resulting mobility. acs.org
Molecular Packing : Even in crystalline materials, the specific packing arrangement is crucial. For instance, studies on oligothiophenes have shown that different crystalline phases (high-temperature vs. low-temperature) with distinct molecular packing can result in hole mobilities that differ by a factor of 3 to 4. acs.org Favorable packing maximizes the overlap of the frontier molecular orbitals (HOMO for holes, LUMO for electrons) between adjacent molecules, creating efficient channels for intermolecular charge hopping. acs.org Conversely, poor orbital overlap, which can occur at grain boundaries or in certain packing arrangements, can dramatically reduce mobility. northwestern.edusri.com For example, in some systems, grain-boundary orientation has been shown to modulate carrier mobility by as much as two orders of magnitude. northwestern.edusri.com
The table below summarizes theoretical findings on how molecular modifications and packing affect the charge transport properties of selected thiophene-based derivatives.
| Compound/System | Key Finding | Predicted Mobility (μ) | Dominant Transport Type | Reference |
| Oligothiophenes (nT) | High-temperature (HT) phase has mobility 3-4x larger than the low-temperature (LT) phase due to more favorable molecular packing. | Varies with chain length | Hole Transport | acs.org |
| C8-NDTI-Cl | A 2-D brick-like π-stacking structure leads to excellent electron transport. | μmax-e = 2.554 cm²/V·s | n-type | nih.gov |
| C8-NDTI-NT | High electron affinity and small reorganization energies result in balanced ambipolar transport. | μh/μe = 2.708/3.739 cm²/V·s | Ambipolar | nih.gov |
| C8-NDTI-BT | Similar to C8-NDTI-NT, shows well-balanced air-stable ambipolar characteristics. | μh/μe = 1.597/2.350 cm²/V·s | Ambipolar | nih.gov |
| PDIF-CN2 | Ad hoc molecular design can free electrons from intrinsic and extrinsic disorder. | - | Band-like | arxiv.org |
| PDI8-CN2 | Grain-boundary orientation can modulate mobility by ~2 orders of magnitude due to packing differences. | - | n-type | northwestern.edusri.com |
Impact of Molecular Architecture and Linker Design on Conjugated Systems
Influence of the Aliphatic Hexane (B92381) Linker on Conjugation Pathways
The presence of a flexible four-carbon aliphatic chain (a hexane linker, considering the terminal carbons are part of the dithienylmethane units) separating the two geminal bis(thiophen-2-yl)methane moieties in 1,1,6,6-Tetra(thiophen-2-yl)hexane is a critical design feature. Unlike fully conjugated systems where thiophene (B33073) rings are directly linked, this saturated hexane spacer effectively interrupts the π-conjugation pathway between the two ends of the molecule.
This interruption means that the molecule does not behave as a single, extended conjugated system. Instead, it can be considered as two independent di(thiophen-2-yl)methane units. The electronic communication between these two units is minimal and would primarily occur through space rather than through the covalent bond framework. The hexane linker, therefore, dictates that any electronic properties, such as absorption and emission, will be characteristic of the individual bis(thiophen-2-yl)methane chromophores rather than a larger, delocalized system.
Role of Flexible vs. Rigid Linkers in Oligomer Conformation
The energetic landscape of a molecule with a flexible linker is characterized by numerous local energy minima corresponding to different conformers. This conformational freedom can have several consequences:
In solution: The molecule will exist as a dynamic ensemble of various conformers. This can impact properties that are averaged over the ensemble, such as NMR spectra.
In the solid state: The flexible linker may allow the molecule to adopt a conformation that optimizes packing in the crystal lattice, potentially leading to more complex and dense packing arrangements. However, the high degree of freedom can also lead to disordered or amorphous solid-state structures.
The choice between a flexible and a rigid linker is a key consideration in the design of functional organic materials. While rigid linkers can enforce a specific, planar conformation to maximize π-conjugation, flexible linkers can be used to tune solubility, morphology, and intermolecular interactions.
Engineering of Thiophene Building Blocks for Optimized Performance
The thiophene units themselves are fundamental building blocks in organic electronics, and their properties can be finely tuned through chemical modification.
Modulation of Electronic Delocalization and Rigidity
While the hexane linker in This compound breaks the end-to-end conjugation, electronic delocalization is still highly relevant within each di(thiophen-2-yl)methane unit. The extent of this delocalization is influenced by the degree of planarity between the two thiophene rings attached to the same carbon atom. Steric hindrance between the hydrogen atoms on the thiophene rings can lead to a twisted conformation, which would reduce the effective π-orbital overlap and, consequently, the electronic delocalization.
Introducing substituents on the thiophene rings is a common strategy to modulate their electronic properties and rigidity. For instance, fusing the thiophene rings with other aromatic systems can create more rigid, planar structures with enhanced delocalization. Conversely, bulky substituents can be used to intentionally introduce torsion and control the packing in the solid state.
Effect on Intermolecular Interactions and Packing Motifs
The nature of the thiophene rings and any substituents has a profound effect on how the molecules interact with each other in the solid state. Thiophene-containing molecules are known to engage in various intermolecular interactions, including:
π-π stacking: The aromatic thiophene rings can stack on top of each other, facilitating intermolecular charge transport. The distance and geometry of this stacking are crucial for the electronic performance of materials used in devices like organic field-effect transistors (OFETs).
C-H···π interactions: Hydrogen atoms bonded to carbon can interact with the electron-rich π-system of a neighboring thiophene ring.
S···S interactions: Although weaker, interactions between the sulfur atoms of adjacent thiophene rings can also influence the molecular packing.
In This compound , the flexible hexane linker would allow the thiophene-rich ends of the molecule to adopt conformations that favor these intermolecular interactions, potentially leading to self-assembly into ordered domains.
Electron-Donating Characteristics of Thiophene Units within Conjugated Frameworks
Thiophene is well-established as an electron-rich aromatic heterocycle, making it an excellent electron-donating unit in conjugated systems. The sulfur atom, with its lone pairs of electrons, contributes to the π-system, increasing the electron density of the ring.
In the context of This compound , the four electron-rich thiophene rings confer a significant electron-donating character to the molecule. This property is particularly important in the design of donor-acceptor systems, where these thiophene-containing molecules could serve as the electron-donating component. When paired with a suitable electron-accepting molecule, photoinduced electron transfer could occur, a fundamental process in organic photovoltaics.
The electron-donating strength of the thiophene units can be further tuned by the introduction of electron-donating or electron-withdrawing substituents on the thiophene rings, allowing for precise control over the electronic energy levels (HOMO and LUMO) of the molecule.
Advanced Characterization Methodologies for Organic Semiconducting Materials
In-situ/Operando Techniques for Film Growth and Electronic States
The transition from individual molecules to a functional thin film is a critical stage that dictates the ultimate electronic properties of an organic semiconductor. In-situ and operando characterization techniques are indispensable for monitoring this evolution in real-time, providing a direct correlation between structural formation and electronic behavior.
In-situ studies allow for the observation of dynamic processes as they happen. For thiophene-based materials, a powerful approach combines electrical measurements with structural probes during film deposition or post-processing. For instance, in-situ grazing incidence X-ray diffraction (GIXD) can track the solidification and crystallization of oligothiophene films. researchgate.net This technique has revealed that for some thiophene-based oligomers, the highest electrical current is achieved in the final, fully solidified film, highlighting the importance of high crystallinity for efficient charge transport. researchgate.net The simultaneous measurement of current and structural evolution can show a complex relationship, sometimes revealing a delay between the formation of a crystalline structure and the optimization of electrical conductivity. researchgate.net
Another key in-situ method involves measuring the DC resistance of a film during its electrochemical synthesis or doping. For poly(3-methyl thiophene), a related thiophene-based polymer, this has been used to determine the evolution of conductivity. vtt.fi Such measurements can reveal the impact of different electrolytes on the maximum conductivity and the potential at which the material begins to deactivate. vtt.fi Complementary in-situ Fourier-transform infrared (FTIR) spectroelectrochemistry can identify the chemical species responsible for charge carrying (like polarons and bipolarons) and track their concentration as a function of the applied potential. vtt.fi
These real-time techniques are crucial for optimizing deposition conditions and understanding the fundamental processes that govern the formation of a high-quality semiconducting film from materials such as 1,1,6,6-Tetra(thiophen-2-yl)hexane.
Spectroscopic and Microscopic Techniques for Structural and Morphological Analysis
Once a thin film of an organic semiconductor is formed, its static structure and surface morphology must be thoroughly characterized. These properties are intimately linked to charge carrier mobility and device performance. Atomic Force Microscopy (AFM) and Grazing Incidence X-ray Diffraction (GIXRD) are two of the most powerful and commonly used techniques for this purpose.
Atomic Force Microscopy (AFM) provides a three-dimensional topographic map of the film's surface. This is critical for assessing surface roughness and identifying the presence of crystalline domains, grain boundaries, and other morphological features. For example, AFM studies on vapor-deposited films of 5,11-di(thiophen-2-yl)tetracene, a molecule with thiophene (B33073) end-groups, revealed the formation of large, island-like aggregates, indicating strong intermolecular interactions. researchgate.net The root-mean-square (Rq) roughness value derived from AFM images gives a quantitative measure of the surface smoothness, which is a critical factor for forming well-defined interfaces in multilayer devices. researchgate.net
Grazing Incidence X-ray Diffraction (GIXRD) is essential for determining the crystal structure and molecular orientation within the thin film. By directing X-rays at a very shallow angle to the substrate, the technique becomes surface-sensitive and provides information about the packing of molecules. GIXRD can distinguish between different crystalline phases (polymorphism) and reveal whether the molecules adopt a preferential orientation, such as standing up (edge-on) or lying down (face-on) relative to the substrate. researchgate.net The orientation of the π-π stacking direction is particularly important for charge transport in field-effect transistors. researchgate.net GIXRD patterns for a stable derivative, 5,11-di(thiophen-2-yl)tetracene, showed distinct diffraction peaks with different patterns for the in-plane and out-of-plane directions, suggesting a specific orientational order of the crystalline domains. researchgate.net
The combination of AFM and GIXRD provides a comprehensive picture of the thin-film microstructure, which is fundamental to establishing structure-property relationships for materials like this compound.
Methods for Probing Interfacial Electronic Structures
The interfaces between the organic semiconductor and other materials (e.g., electrodes, dielectrics) are where crucial electronic processes such as charge injection, extraction, and separation occur. The electronic structure of these interfaces can be dramatically different from the bulk material due to factors like molecular orientation, chemical interactions, and charge transfer.
Scanning Tunneling Microscopy (STM) and Spectroscopy (STS) are powerful techniques for investigating the structural and electronic properties of organic molecules at the sub-molecular level, particularly at the interface with a conducting substrate. mdpi.com STM can visualize how individual molecules assemble on a surface, revealing the formation of ordered chains or porous networks. mdpi.com By varying the substrate (e.g., gold, silver, copper), it is possible to study how the molecule-substrate interaction influences the self-assembly. mdpi.com
STS, performed with the STM tip held at a fixed position, provides information about the local density of electronic states (LDOS). By measuring the differential conductance (dI/dV) as a function of bias voltage, one can map out the energy levels of the molecules, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These measurements are critical for determining the energy level alignment at the interface, which governs charge injection barriers. For instance, dI/dV mapping has been used to visualize the confinement of surface state electrons within metal-organic porous networks formed by dicyanovinyl-substituted oligothiophenes. mdpi.com
Understanding these interfacial phenomena is key to the rational design of device architectures and the selection of appropriate contact materials to ensure efficient operation of devices based on this compound.
Emerging Research Directions and Broad Academic Contributions
Development of Novel Thiophene-Based Building Blocks for Next-Generation Organic Electronics
The unique electronic characteristics of sulfur, particularly its ability to be integrated into π-conjugated systems, have positioned thiophene (B33073) and its derivatives as essential components in a variety of optoelectronic devices. These materials are frequently utilized as semiconducting, light-harvesting, or electroluminescent substances. The development of novel thiophene-based building blocks is a critical area of research aimed at advancing the performance and processability of organic electronics.
The molecular architecture of compounds like 1,1,6,6-Tetra(thiophen-2-yl)hexane, featuring multiple thiophene units linked by a flexible hexane (B92381) chain, offers a versatile platform for creating new organic semiconducting materials. The thiophene moieties provide the necessary electronic functionality, while the aliphatic linker can influence the material's solubility, morphology, and solid-state packing—all of which are crucial factors for device performance. While direct research on the application of this compound in organic electronics is not yet widespread, the synthesis and properties of structurally related compounds provide valuable insights. For instance, the synthesis of 1,6-di(thiophen-2-yl)hexane-1,6-dione highlights a viable synthetic route towards hexane-linked thiophene structures. nih.govnih.gov
The functionalization of the thiophene rings or the modification of the hexane linker in this compound could lead to the creation of a new family of materials with tunable electronic properties, suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1228246-25-0 | fluorochem.co.ukchemsrc.com |
| Molecular Formula | C22H22S4 | fluorochem.co.uk |
| Molecular Weight | 414.67 g/mol | |
| Purity | >95% | chemsrc.com |
| IUPAC Name | 2-[1,6,6-tris(thiophen-2-yl)hexyl]thiophene | fluorochem.co.uk |
Integration with Machine Learning and Artificial Intelligence for Materials Discovery
The traditional trial-and-error approach to materials discovery is often time-consuming and resource-intensive. The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing this process by enabling the rapid prediction of material properties and the identification of promising new molecular structures. arxiv.org In the realm of thiophene-based materials, ML models are being developed to forecast various thermophysical and electronic properties based on molecular structure and composition. researchgate.net
For instance, recent studies have demonstrated the use of machine learning models, such as the Light Gradient Boosting Machine (LightGBM), to accurately predict the high-pressure density of thiophene derivatives using critical properties as input parameters. researchgate.net These models exhibit high coefficients of determination (R²) and low error rates, underscoring their potential for reliable property prediction. researchgate.net Such predictive capabilities are invaluable for designing new materials with desired characteristics for specific applications.
While specific machine learning studies on this compound are not yet available, the existing frameworks can be readily applied. By inputting the structural features of this molecule and its potential derivatives into trained ML models, researchers can predict properties such as solubility, bandgap, and charge carrier mobility. This computational screening can significantly accelerate the discovery of new high-performance materials for organic electronics, guiding synthetic efforts towards the most promising candidates.
Table 2: Performance of a LightGBM Machine Learning Model for Predicting Density of Thiophene Derivatives
| Metric | Value |
| Average Absolute Percent Relative Error (AAPRE) | 0.0231 |
| Root Mean Square Error (RMSE) | 0.3499 |
| Coefficient of Determination (R²) | 0.9999 |
| Data from a study on various thiophene derivatives, demonstrating the predictive power of machine learning. researchgate.net |
Fundamental Contributions to Materials Chemistry and Nanoscience Through Supramolecular Design
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for constructing complex and functional nanostructures from molecular building blocks. nih.gov The ability of molecules to self-assemble into well-defined architectures is fundamental to the development of advanced materials with emergent properties. Thiophene-based molecules are excellent candidates for supramolecular design due to their propensity for π-π stacking and the potential for hydrogen bonding when appropriately functionalized. nih.govuh.edu
The structure of this compound, with its multiple aromatic rings and a flexible spacer, suggests a rich potential for supramolecular assembly. The interplay between the π-π interactions of the thiophene rings and the conformational flexibility of the hexane chain can lead to the formation of diverse nanostructures, such as nanowires, vesicles, or 2D crystalline sheets.
A study on a peptide-tetrathiophene-peptide (PTP) conjugate, which shares structural similarities with this compound in its core, revealed that the solvent environment can direct the hierarchical assembly into different nanostructures. nih.gov In a less polar solvent mixture (THF/hexane), the PTP conjugate formed chiral fibers driven by hydrogen bonding and π-π stacking. nih.gov Conversely, in a more polar environment (THF/water), the same molecule assembled into achiral vesicles. nih.gov This demonstrates the profound influence of intermolecular forces and the surrounding medium on the final supramolecular architecture. These findings suggest that this compound and its derivatives could be similarly guided to form a variety of nanostructures with tunable properties, contributing to the fundamental understanding of self-assembly and paving the way for new applications in nanoscience.
Q & A
Q. What are the common synthetic routes for 1,1,6,6-Tetra(thiophen-2-yl)hexane, and how can reaction completion be monitored?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 1,6-di(thiophen-2-yl)hexane are prepared by reacting thiophene derivatives with alkanes under reflux conditions, followed by chlorination or further functionalization . Reaction completion is monitored using thin-layer chromatography (TLC) with solvent gradients (e.g., hexane:EtOAc = 10:1) and gas chromatography (GC) to track retention factors (Rf) or peak disappearance .
Q. Which spectroscopic techniques are optimal for characterizing the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic shifts for thiophene protons (e.g., δ 7.35–7.42 ppm for β-thiophene protons) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+Na]⁺ peaks), while GC or HPLC assesses purity by quantifying residual solvents or side products .
Q. How can column chromatography be optimized for purifying this compound?
Silica gel chromatography with gradient elution (e.g., hexane:EtOAc from 50:1 to 5:1) effectively separates the target compound from byproducts. Drying the organic layer with MgSO₄ prior to concentration improves yield . For polar impurities, dichloromethane or mixed solvents enhance selectivity .
Advanced Research Questions
Q. How do computational methods like DFT aid in understanding the electronic properties of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms predicts electronic structure, HOMO-LUMO gaps, and charge distribution. Basis sets like 6-31G** optimize geometry and correlate with spectroscopic data . For example, gradient corrections in exchange-correlation functionals reduce deviations in thermochemical properties (<2.4 kcal/mol error in atomization energies) .
Q. What role does the compound play in organic photovoltaic (OPV) devices, and how can its performance be optimized?
As a π-conjugated additive, it tunes phase separation in bulk heterojunction layers (e.g., PM6:Y6 systems). Alkyl chain length (e.g., hexane vs. pentane linkers) influences vertical composition distribution, enhancing charge transport. Optimized ratios (e.g., 1–2 wt%) improve power conversion efficiency by 10–15% via controlled aggregation .
Q. How does the compound’s structure influence its thermal stability under pyrolysis conditions?
Thermogravimetric analysis (TGA) and jet-stirred reactor (JSR) studies reveal that thiophene substituents enhance stability compared to aliphatic hexanes. Decomposition pathways involve C–S bond cleavage at >300°C, generating thiophene radicals. Kinetic modeling using detailed mechanisms (validated against speciation data) predicts activation energies for tailored applications .
Q. What strategies mitigate challenges in synthesizing tetra-substituted derivatives for coordination chemistry?
Refluxing 3,3'-diaminobenzidine with thiophene-based diones in ethanol (5 h) yields tetra(thiophen-2-yl) ligands. Neutralization with NH₄OH precipitates the product, which is recrystallized in methanol (65–87% yield). Acetic acid catalysis improves reaction rates, while NMR monitors regioselectivity .
Methodological Considerations
Q. How are fuel isomeric effects analyzed for hexane derivatives in combustion studies?
Laminar burning velocity measurements and pyrolysis speciation in JSRs compare isomer-specific reactivity. For example, n-hexane exhibits faster oxidation than branched isomers due to radical accessibility. Mid-infrared spectroscopy and gas chromatography track intermediates like CO and formaldehyde, while CHEMKIN models validate kinetic pathways .
Q. What experimental protocols ensure reproducibility in optoelectronic device fabrication using this compound?
Spin-coating under nitrogen with solvent annealing (e.g., chloroform vapor) ensures homogeneous film morphology. Additive concentration (e.g., 1.5 wt% BCTA-6) is calibrated via atomic force microscopy (AFM) to minimize phase separation. Device testing under AM1.5G illumination (100 mW/cm²) with encapsulated architectures prevents degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
